Pirquinozol

描述

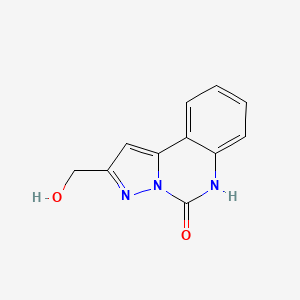

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUKOGNIEDDIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984432 |

Source

|

| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65950-99-4 |

Source

|

| Record name | Pirquinozol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65950-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirquinozol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRQUINOZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirquinozol: A Technical Deep-Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirquinozol (SQ-13,847) is a pyrazolo[1,5-c]quinazoline derivative identified in the early 1980s as a potent, orally active antiallergic and antiasthmatic agent. Unlike many anti-allergy medications, this compound is not a histamine H1 receptor antagonist, a serotonin antagonist, or a β-adrenergic agonist. Its therapeutic effect stems from its activity as a mast cell stabilizer, inhibiting the IgE-mediated release of histamine and other inflammatory mediators. Emerging evidence suggests that this compound functions as a prodrug, with its 2-carboxylic acid metabolite, SQ-12,903, being the active entity responsible for its pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mast cell stabilization, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the proposed signaling pathways.

Core Mechanism of Action: Mast Cell Stabilization

The primary mechanism of action of this compound is the stabilization of mast cells and basophils, which are key effector cells in Type I hypersensitivity reactions. Upon exposure to an allergen, IgE antibodies bound to the high-affinity FcεRI receptors on the surface of these cells are cross-linked, initiating a signaling cascade that leads to degranulation and the release of pre-formed mediators, such as histamine, and the synthesis of newly formed mediators, including prostaglandins and leukotrienes.

This compound, through its active metabolite SQ-12,903, interrupts this signaling cascade, thereby preventing the release of these inflammatory substances. This mast cell stabilizing effect is the foundation of its anti-allergic properties.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vivo and in vitro activity of this compound and its active metabolite.

| Compound | Assay | Species | Route of Administration | ID50 / IC50 | Reference |

| This compound (SQ-13,847) | Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral | 2-4 mg/kg | [1][2] |

| This compound (SQ-13,847) | Passive Pulmonary Anaphylaxis | Rat | Oral | 2-4 mg/kg | [1][2] |

ID50: The dose of a drug that causes a 50% inhibition of the response. IC50: The concentration of a drug that causes a 50% inhibition of the response in vitro.

Note: Detailed in vitro IC50 data for this compound and SQ-12,903 on histamine release from mast cells could not be retrieved from the available literature.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the anti-allergic activity of compounds like this compound. The precise details of the original experiments conducted in the 1980s may vary.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This in vivo model is used to assess the ability of a compound to inhibit IgE-mediated mast cell degranulation in the skin.[3]

Methodology:

-

Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into a shaved area of their back. A latent period of 24 to 72 hours is allowed for the IgE to bind to mast cells in the skin.

-

Drug Administration: The test compound (this compound) is administered orally at various doses one hour prior to the antigen challenge. A vehicle control group receives the vehicle alone.

-

Antigen Challenge: A solution of the antigen (DNP-human serum albumin) mixed with Evans blue dye is injected intravenously.

-

Evaluation: The cross-linking of the DNP-HSA with the IgE on mast cells triggers degranulation, leading to an increase in vascular permeability. The Evans blue dye extravasates into the tissue at the site of the reaction, forming a blue spot. After a set time (e.g., 30 minutes), the animals are euthanized, the skin lesions are excised, and the dye is extracted using a solvent (e.g., formamide).

-

Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer. The inhibition of the PCA reaction is calculated by comparing the dye extravasation in the drug-treated groups to the vehicle control group.

In Vitro Histamine Release from Mast Cells

This assay directly measures the ability of a compound to inhibit the release of histamine from isolated mast cells.

Methodology:

-

Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage. The cells are washed and suspended in a buffered salt solution.

-

Sensitization (if required): For IgE-mediated histamine release, the mast cells are passively sensitized by incubation with a specific IgE antibody.

-

Drug Incubation: The isolated mast cells are pre-incubated with various concentrations of the test compound (e.g., SQ-12,903) or a vehicle control for a specified period.

-

Stimulation: Histamine release is induced by adding a secretagogue. For IgE-mediated release, the specific antigen is added. Other secretagogues like compound 48/80 or a calcium ionophore can also be used.

-

Termination and Histamine Measurement: The reaction is stopped by centrifugation to pellet the cells. The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is measured. Histamine levels are typically determined using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The percentage of histamine release is calculated for each condition, and the inhibitory effect of the test compound is determined by comparing it to the control.

Signaling Pathways and Visualizations

The precise molecular target of this compound's active metabolite, SQ-12,903, within the mast cell signaling cascade has not been fully elucidated in the available literature. However, the general pathway of IgE-mediated mast cell degranulation and points of potential inhibition by mast cell stabilizers are well-understood.

Generalized IgE-Mediated Mast Cell Activation Pathway

The following diagram illustrates a simplified representation of the key signaling events following the cross-linking of IgE on the mast cell surface, leading to degranulation.

Caption: Simplified signaling cascade in IgE-mediated mast cell activation.

Experimental Workflow for In Vivo Anti-Allergic Drug Screening

The diagram below outlines the typical workflow for evaluating the efficacy of a potential anti-allergic compound using the passive cutaneous anaphylaxis model.

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

Conclusion

This compound is an effective, orally administered antiallergic agent whose mechanism of action is centered on the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators. Its activity is likely attributable to its active metabolite, SQ-12,903. While the precise molecular target within the mast cell signaling cascade remains to be definitively identified, its ability to inhibit IgE-mediated anaphylactic reactions in vivo underscores its potential as a therapeutic agent for allergic disorders. Further research to elucidate the specific intracellular interactions of its active metabolite would provide a more complete understanding of its pharmacological profile.

References

The Principles of Mast Cell Stabilization: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

Abstract

Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions and other hypersensitivity disorders. Their activation and subsequent degranulation release a torrent of potent inflammatory mediators. Consequently, the stabilization of mast cells to prevent this degranulation is a cornerstone of therapeutic strategies for a wide range of diseases. This technical guide provides a comprehensive overview of the core principles of mast cell stabilization for the evaluation of novel therapeutic compounds. While direct research on the compound "Pirquinozol" for mast cell stabilization is not extensively available in the public domain, this document outlines the established methodologies and signaling pathways that would be critical in assessing its potential efficacy. We will delve into the mechanisms of mast cell activation, detail essential experimental protocols for evaluating stabilizing compounds, and present the underlying signaling pathways.

Introduction to Mast Cell Stabilization

Mast cells are tissue-resident immune cells that act as sentinels, detecting foreign invaders and initiating inflammatory responses.[1] Upon activation by various stimuli, including allergens cross-linking Immunoglobulin E (IgE) bound to their high-affinity receptors (FcεRI), they undergo degranulation, a process that releases a plethora of pre-formed and newly synthesized inflammatory mediators.[1][2] These mediators include histamine, proteases (like tryptase and chymase), cytokines, and lipid mediators such as prostaglandins and leukotrienes.[1][3]

The therapeutic strategy of mast cell stabilization aims to prevent or reduce the release of these mediators, thereby mitigating the inflammatory response. This approach is central to the management of allergic conditions like asthma, allergic rhinitis, and conjunctivitis, as well as mast cell-driven diseases such as mastocytosis.

Key Signaling Pathways in Mast Cell Activation and Degranulation

Understanding the intricate signaling cascades that govern mast cell activation is crucial for identifying potential therapeutic targets. The primary activation pathway is initiated by the aggregation of FcεRI receptors. However, other receptors, such as MRGPRX2 (Mas-related G protein-coupled receptor X2), can also trigger mast cell degranulation independently of IgE.

IgE-Mediated (FcεRI) Signaling Pathway

The cross-linking of IgE-bound FcεRI receptors initiates a phosphorylation cascade involving spleen tyrosine kinase (Syk). Activated Syk then phosphorylates downstream adaptor proteins, leading to the activation of key enzymes like phospholipase Cγ (PLCγ) and phosphatidylinositol 3-kinase (PI3K). PLCγ activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for degranulation, while DAG activates protein kinase C (PKC). The PI3K/AKT pathway also plays a significant role in mast cell degranulation.

Below is a diagram illustrating the IgE-mediated signaling pathway.

References

In-depth Technical Guide: Pharmacokinetics of Pirquinozol In Vivo

Disclaimer: The full text of primary research articles concerning the in vivo pharmacokinetics of Pirquinozol (SQ 13,847), largely conducted in the early 1980s, are not publicly available. Consequently, this guide is based on the limited information accessible through abstracts of these studies. While this document provides an overview of the known properties of this compound, it lacks the detailed quantitative data and experimental protocols required for a comprehensive technical whitepaper.

Introduction

This compound, also known as SQ 13,847, is a pyrazolo[1,5-c]quinazoline derivative that was investigated for its potential as an orally active anti-allergic and anti-asthmatic agent.[1] Research conducted in the early 1980s demonstrated its efficacy in animal models of allergic reactions. Notably, this compound is not a histamine antagonist but is understood to inhibit the release of histamine from mast cells.[1]

A key aspect of this compound's pharmacology is its role as a prodrug. In vivo, it is metabolized to its 2-carboxylic acid metabolite, SQ 12,903, which is believed to be the active form of the compound.[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of IgE-mediated allergic responses. In vivo studies in rats have shown that this compound is effective in preventing passive cutaneous anaphylaxis (PCA), a classic model for Type I hypersensitivity reactions.

Table 1: In Vivo Efficacy of this compound in Rats

| Assay | Effect | Potency (ID50) | Route of Administration |

| IgE-mediated Passive Cutaneous Anaphylaxis (PCA) | Inhibition | 2 to 4 mg/kg | Oral |

Source: Casey et al., 1980[1]

Pharmacokinetics

Metabolism

The primary metabolic pathway for this compound is the oxidation of the 2-hydroxymethyl group to a 2-carboxylic acid, forming the active metabolite SQ 12,903.

Caption: Metabolic conversion of this compound to its active metabolite.

Experimental Protocols

Detailed experimental protocols from the original studies are not available. However, based on the abstracts, the following is a general description of the likely methodology for the passive cutaneous anaphylaxis (PCA) assay.

Passive Cutaneous Anaphylaxis (PCA) in Rats (General Overview)

This in vivo assay is used to evaluate the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.

Animals:

-

Male Wistar or Sprague-Dawley rats were likely used as is common for this type of study.

Sensitization:

-

Rats are passively sensitized by intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into a shaved area of the back.

-

A control site would be injected with saline.

-

The sensitization period is typically 24 to 72 hours to allow the IgE antibodies to bind to mast cells in the skin.

Drug Administration:

-

This compound would be administered orally at various doses (e.g., in a vehicle like carboxymethyl cellulose) at a specified time before the antigen challenge.

-

A control group would receive the vehicle alone.

Antigen Challenge and Evaluation:

-

At the end of the sensitization period, the rats are challenged by intravenous injection of the DNP antigen conjugated to a carrier protein (e.g., bovine serum albumin) along with a dye, such as Evans blue.

-

The antigen cross-links the IgE on the mast cells, causing degranulation and release of inflammatory mediators, which increases vascular permeability.

-

The Evans blue dye extravasates into the skin at the site of the reaction, resulting in a blue spot.

-

After a set amount of time, the animals are euthanized, and the area of the blue spot is measured. The amount of dye can also be extracted and quantified spectrophotometrically.

Data Analysis:

-

The inhibitory dose 50 (ID50), the dose of the drug that causes a 50% reduction in the anaphylactic reaction, is calculated. For this compound, this was reported to be 2 to 4 mg/kg.

References

Whitepaper: A Plausible Bioactivation Pathway for Pirquinozol

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific information on a designated "Pirquinozol prodrug" or the definitive chemical structure of its known oxidative metabolite, SQ 12903. This document, therefore, presents a scientifically plausible, hypothetical bioactivation pathway for this compound based on its chemical structure and established principles of xenobiotic metabolism. The experimental protocols and data herein are representative and intended to guide further research.

Introduction

This compound (SQ-13,847) is a pyrazolo[1,5-c]quinazolin-5(6H)-one derivative investigated for its anti-allergic properties. Its chemical structure features a primary hydroxymethyl (-CH₂OH) group, which represents a common site for metabolic modification. While this compound itself demonstrates biological activity, it is plausible that its metabolites may possess altered or enhanced pharmacological profiles. This guide outlines a potential two-step oxidative bioactivation pathway, a common metabolic route for compounds containing primary alcohol moieties. This pathway transforms this compound into a terminal carboxylic acid metabolite, a conversion mediated by ubiquitous cytosolic dehydrogenases.

Proposed Metabolic Activation Pathway

The proposed pathway involves the sequential oxidation of the 2-(hydroxymethyl) group of the pyrazolo moiety. This transformation occurs in two main steps:

-

Step 1: Oxidation to Aldehyde Intermediate: The primary alcohol of this compound is first oxidized to its corresponding aldehyde. This reaction is typically catalyzed by NAD⁺-dependent Alcohol Dehydrogenases (ADHs).

-

Step 2: Oxidation to Carboxylic Acid: The highly reactive aldehyde intermediate is rapidly converted to a stable carboxylic acid. This step is catalyzed by NAD⁺-dependent Aldehyde Dehydrogenases (ALDHs).

The final carboxylic acid metabolite could represent the activated or differentially active form of the parent compound.

Data Presentation

As no experimental kinetic data for this compound metabolism is available, the following tables summarize the properties of the molecules in the proposed pathway and provide illustrative kinetic data for analogous enzymatic reactions to serve as a reference for researchers.

Table 1: Molecules in the Proposed this compound Bioactivation Pathway

| Compound Name/Type | IUPAC Name | Molecular Formula | Role in Pathway |

| This compound | 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one | C₁₁H₉N₃O₂ | Parent Compound |

| Aldehyde Intermediate | 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-2-carbaldehyde | C₁₁H₇N₃O₂ | Intermediate |

| Carboxylic Acid Metabolite | 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-2-carboxylic acid | C₁₁H₇N₃O₃ | Final Metabolite |

Table 2: Illustrative Kinetic Parameters for Analogous Biotransformations

This data is for representative substrates of human ADH and ALDH and is intended for illustrative purposes only.

| Enzyme | Substrate Example | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) |

| ADH1B | Benzyl Alcohol | 10 - 50 | 150 - 200 |

| ALDH2 | Benzaldehyde | < 1 | 50 - 100 |

Experimental Protocols

The following protocol describes a standard in vitro method to investigate the proposed metabolic pathway using human liver subcellular fractions.

4.1 Objective

To determine if this compound is metabolized to its corresponding aldehyde and carboxylic acid derivatives by cytosolic enzymes present in the human liver S9 fraction.

4.2 Materials

-

This compound (≥98% purity)

-

Human Liver S9 Fraction (pooled donors)

-

NAD⁺ (β-Nicotinamide adenine dinucleotide)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Control inhibitors (e.g., 4-Methylpyrazole for ADH, Disulfiram for ALDH)

-

LC-MS/MS System

4.3 Procedure

-

Reaction Mixture Preparation: For each reaction, combine the following in a microcentrifuge tube on ice:

-

Phosphate Buffer (to a final volume of 200 µL)

-

Human Liver S9 Fraction (to a final concentration of 1 mg/mL)

-

NAD⁺ (to a final concentration of 1 mM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add this compound (from a stock solution in DMSO, final concentration 10 µM) to initiate the reaction. Ensure the final DMSO concentration is <0.5%.

-

Incubation: Incubate the reaction tubes at 37°C in a shaking water bath. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: To stop the reaction, add 400 µL of ice-cold acetonitrile to each 200 µL sample. This will precipitate the proteins.

-

Sample Processing:

-

Vortex the terminated reaction tubes vigorously.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a reverse-phase C18 column.

-

Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor for the parent compound (this compound) and the predicted metabolites using Multiple Reaction Monitoring (MRM) mode. The mass transitions to monitor would be based on the calculated exact masses of the parent, aldehyde, and carboxylic acid forms.

-

4.4 Control Experiments

-

No Cofactor Control: Run the reaction without NAD⁺ to confirm cofactor dependency.

-

No S9 Control: Run the reaction without the S9 fraction to check for non-enzymatic degradation.

-

Inhibitor Control: Run the reaction in the presence of specific inhibitors (4-MP for ADH, Disulfiram for ALDH) to confirm the involvement of these enzyme classes.

Unveiling SQ 12,903: The Potent Antiallergic Metabolite of Pirquinozol

For Immediate Release

A deep dive into the pharmacological profile of Pirquinozol, an investigational antiallergic agent, reveals that its therapeutic activity is primarily attributable to its active metabolite, SQ 12,903. This technical guide provides a comprehensive overview of SQ 12,903, consolidating available data on its biological activity, the experimental protocols used for its characterization, and its metabolic pathway from the parent compound, this compound (SQ 13,847). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and immunology.

Core Findings: From Prodrug to Potent Active Agent

This compound (SQ 13,847) functions as an orally effective prodrug, which, after administration, is metabolized to its 2-carboxylic acid derivative, SQ 12,903.[1] This biotransformation is crucial for its antiallergic effects. The evidence for this prodrug-metabolite relationship is supported by comparative studies of oral versus intravenous administration of this compound.[1]

Quantitative Bioactivity Profile

The antiallergic efficacy of this compound, and by extension its active metabolite SQ 12,903, has been quantified in preclinical models. The parent compound, this compound, has demonstrated significant inhibition of IgE-mediated allergic reactions in vivo.

| Compound | Assay | Species | ID50 (Oral Administration) | Reference |

| This compound (SQ 13,847) | Passive Cutaneous Anaphylaxis (PCA) | Rat | 2 to 4 mg/kg | [1] |

| This compound (SQ 13,847) | Passive Pulmonary Anaphylaxis | Rat | 2 to 4 mg/kg | [1] |

ID50: The dose required to cause a 50% inhibition of the response.

Mechanism of Action: Inhibition of Mast Cell Degranulation

While the precise signaling pathways for SQ 12,903 have not been fully elucidated in the available literature, its antiallergic activity is consistent with the inhibition of mast cell degranulation.[2] Mast cells play a central role in allergic reactions by releasing histamine and other inflammatory mediators upon activation by allergens. The inhibition of this process is a key mechanism for antiallergic drugs. This inhibition is likely mediated through the stabilization of mast cell membranes and potentially by interfering with calcium influx, a critical step in the degranulation cascade.

Experimental Methodologies

The characterization of this compound and its active metabolite involved established preclinical models for evaluating antiallergic activity.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This widely used in vivo model assesses the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.

Protocol Outline:

-

Sensitization: Rats are passively sensitized by intradermal injections of anti-ovalbumin IgE serum into the dorsal skin.

-

Drug Administration: The test compound (this compound) is administered orally at varying doses.

-

Antigen Challenge: After a specific period to allow for drug absorption, the animals are challenged intravenously with the ovalbumin antigen mixed with a dye (e.g., Evans blue) to visualize the allergic reaction.

-

Evaluation: The extent of the allergic reaction is quantified by measuring the size and intensity of the blue wheal that forms at the site of sensitization. The inhibition of this reaction by the test compound is then calculated.

A detailed, standardized protocol for the rat PCA model is available from various sources and is a common procedure in pharmacology and immunology research.

Visualizing the Metabolic Pathway and Mechanism

To illustrate the relationship between this compound and SQ 12,903 and its proposed mechanism of action, the following diagrams are provided.

Caption: Metabolic activation of this compound to SQ 12,903.

Caption: Proposed mechanism of action of SQ 12,903.

Conclusion

SQ 12,903 is the key active metabolite responsible for the antiallergic properties of its parent prodrug, this compound. The available data demonstrates potent inhibition of IgE-mediated allergic reactions in preclinical models, likely through the stabilization of mast cells and inhibition of histamine release. Further research to fully elucidate the specific intracellular signaling pathways affected by SQ 12,903 would be a valuable next step in understanding its complete pharmacological profile.

References

An In-Depth Technical Guide to Pirquinozol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirquinozol, also known as SQ-13,847, is a pyrazolo[1,5-c]quinazolin-5-one derivative that was investigated in the early 1980s for its potential as an orally active antiallergic and antiasthmatic agent.[1] Although it never reached the market, its unique mechanism of action, distinct from traditional antihistamines and β-adrenergic agonists, continues to be of interest in the field of allergy and immunology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known pharmacological profile of this compound, with a focus on its inhibitory effects on IgE-mediated histamine release. Detailed experimental protocols from key studies are also presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a heterocyclic compound with a novel structure for its time. Its core is a pyrazolo[1,5-c]quinazoline system.

-

IUPAC Name: 2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one[2]

-

Synonyms: SQ-13,847, Pirquinozolum[2]

-

CAS Number: 65950-99-4[2]

-

Molecular Formula: C₁₁H₉N₃O₂[2]

-

SMILES: OCc1cc2c(n1n2C(=O)Nc3ccccc23)cc1

-

InChI Key: XLUKOGNIEDDIMV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in the table below. Experimentally determined data for some properties remain limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 215.21 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| XLogP3 | 0.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 215.069477 g/mol | |

| Topological Polar Surface Area | 78.5 Ų | |

| Heavy Atom Count | 16 |

Pharmacological Profile and Mechanism of Action

This compound's primary pharmacological activity is the inhibition of allergic reactions, specifically those mediated by Immunoglobulin E (IgE).

Antiallergic Activity

In vivo studies in rats demonstrated that this compound is an orally active inhibitor of IgE-mediated passive cutaneous anaphylaxis (PCA) and passive pulmonary anaphylaxis. This indicates its potential to prevent the release of inflammatory mediators from mast cells upon allergen exposure.

Mechanism of Action: Inhibition of Histamine Release

This compound's mechanism of action is centered on the stabilization of mast cells, thereby preventing the degranulation and release of histamine and other pro-inflammatory mediators. It is crucial to note that this compound is not a direct antagonist of histamine or serotonin, nor does it possess β-adrenergic agonist or bronchodilator properties. This distinguishes it from many conventional asthma and allergy medications.

Prodrug Hypothesis

Research suggests that this compound may function as a prodrug. Its 2-carboxylic acid metabolite, SQ-12,903, is believed to be the active form of the molecule. The relative potencies of this compound and SQ-12,903 following oral versus intravenous administration support this hypothesis.

Below is a simplified signaling pathway illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of this compound in inhibiting histamine release.

Key Experimental Protocols

The following are detailed methodologies from seminal studies on this compound (SQ-13,847).

In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats

This experiment is crucial for evaluating the in vivo antiallergic efficacy of a compound.

References

The Antiallergic Potential of Pyrazoloquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective treatments for allergic diseases has driven extensive research into diverse heterocyclic compounds. Among these, the pyrazoloquinoline scaffold has emerged as a promising framework for the development of new antiallergic agents. This technical guide provides a comprehensive overview of the antiallergic properties of pyrazoloquinoline derivatives, detailing their mechanism of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. While direct and extensive data on the antiallergic activities of pyrazoloquinolines is still emerging, this guide synthesizes available information on this class and related pyrazolo-fused heterocycles to provide a foundational resource for researchers in the field.

Introduction to Pyrazoloquinolines in Allergy Research

Pyrazoloquinolines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a quinoline ring. This structural motif has been explored for a variety of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] The structural relationship of pyrazoloquinolines to other biologically active fused pyrazole systems, such as pyrazolopyrimidines, which have demonstrated inhibition of histamine release, suggests their potential as mast cell stabilizers and antihistaminic agents.[3][4]

The primary mechanism underlying type I hypersensitivity reactions involves the activation of mast cells and basophils. Upon exposure to an allergen, antigen-specific Immunoglobulin E (IgE) antibodies bind to the high-affinity IgE receptor (FcεRI) on the surface of these cells. Subsequent cross-linking of FcεRI by the allergen triggers a complex signaling cascade, leading to the degranulation and release of a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of allergic reactions, such as rhinitis, asthma, and anaphylaxis.

Pyrazoloquinoline derivatives are being investigated for their potential to interfere with this process, primarily through the stabilization of mast cells, thereby preventing the release of these potent inflammatory molecules.

Mechanism of Action and Key Signaling Pathways

The antiallergic effects of pyrazoloquinoline derivatives are hypothesized to stem from their ability to modulate key signaling pathways involved in mast cell activation. While the precise molecular targets of pyrazoloquinolines are still under investigation, the inhibition of downstream signaling events following FcεRI aggregation is a central theme.

Inhibition of Mast Cell Degranulation

The stabilization of mast cells is a critical mechanism for preventing allergic reactions. This involves inhibiting the signaling cascade that leads to the fusion of intracellular granules with the cell membrane and the subsequent release of pre-formed mediators like histamine. Several pyrazolo-fused heterocyclic compounds have shown the ability to inhibit histamine release from mast cells, suggesting a similar potential for pyrazoloquinolines.

Signaling Pathway of IgE-Mediated Mast Cell Activation

Caption: IgE-mediated mast cell activation signaling cascade.

Key intracellular signaling molecules that represent potential targets for pyrazoloquinoline derivatives include Spleen tyrosine kinase (Syk), Linker for activation of T cells (LAT), and Phospholipase C gamma (PLCγ). Inhibition of these upstream signaling components can effectively block the entire degranulation process.

Anti-inflammatory Effects

Beyond immediate hypersensitivity, allergic reactions often involve a late-phase inflammatory response characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines. Pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1] This anti-inflammatory activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. While not a direct measure of antiallergic activity, the inhibition of these inflammatory pathways suggests that pyrazoloquinolines could also be effective in mitigating the late-phase allergic response.

Quantitative Data on Antiallergic Activity

Direct quantitative data on the antiallergic properties of pyrazoloquinoline derivatives is limited in the public domain. However, data from structurally related pyrazolo-fused heterocycles provide a benchmark for the potential efficacy of this class of compounds.

Table 1: In Vitro Antiallergic Activity of Pyrazolopyrimidine Derivatives

| Compound ID | R¹ | R² | Histamine Release Inhibition (Chemical Stimulus) | IC₅₀ (Immunological Stimulus) | Reference |

| 3b | Ph | - | 40-60% | Not Reported | |

| 4a | Ph | - | 40-60% | Not Reported | |

| 4b | Ph | NHCH₂Ph | 50-70% | Not Reported | |

| 4d | Ph | - | 40-60% | Not Reported | |

| 5a | H | OMe | 50-55% | Not Reported | |

| 6a-d | Ribosetribenzoate | Methoxy and Amino | Not Reported | 12-16 µM | |

| DSCG | - | - | Lower than test compounds | Similar to 6a-d |

Data presented is for pyrazolopyrimidine derivatives, a structurally related class of compounds, to provide context for potential activity.

Table 2: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

| Compound ID | Substituent | IC₅₀ for NO Inhibition (µM) | Cytotoxicity (RAW 264.7 cells at 10 µM) | Reference |

| 2a | 3-Amino-4-phenylamino | 0.39 | 91% inhibition | |

| 2b | 3-Amino-4-(2-hydroxyphenylamino) | >10 | Not specified | |

| 2c | 3-Amino-4-(2-methoxyphenylamino) | >10 | Not specified | |

| 2i | 3-Amino-4-(4-hydroxyphenylamino) | Potent (exact value not specified) | Not specified | |

| 2m | 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Potent (exact value not specified) | Not specified | |

| 1400W | Positive Control | Potent | Not specified |

Experimental Protocols

The evaluation of the antiallergic properties of pyrazoloquinoline derivatives involves a combination of in vitro and in vivo assays.

In Vitro Histamine Release Assay from Mast Cells

This assay is fundamental for determining the mast cell stabilizing activity of a compound.

Experimental Workflow for In Vitro Histamine Release Assay

Caption: Workflow for the in vitro histamine release assay.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from rats, typically by peritoneal lavage.

-

Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of the test pyrazoloquinoline derivative for a specific duration (e.g., 10 minutes).

-

Stimulation: Mast cell degranulation is induced by adding a secretagogue. This can be a non-immunological stimulus like compound 48/80 or an immunological stimulus such as an antigen (e.g., ovalbumin) in sensitized cells.

-

Incubation: The cells are incubated for a further period (e.g., 10 minutes) to allow for histamine release.

-

Termination of Reaction: The reaction is stopped, typically by placing the samples on ice and centrifugation to pellet the cells.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method, such as a fluorometric assay involving condensation with o-phthalaldehyde.

-

Data Analysis: The percentage inhibition of histamine release by the test compound is calculated relative to a control (stimulated cells without the compound). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of histamine release, is then determined.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a widely used in vivo assay to evaluate the acute allergic reaction in a localized area of the skin.

Experimental Workflow for Passive Cutaneous Anaphylaxis (PCA)

Caption: Workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.

Methodology:

-

Sensitization: Animals (typically mice or rats) are passively sensitized by an intradermal injection of an IgE antibody specific to a particular antigen (e.g., anti-dinitrophenol (DNP) IgE) into the ear or a shaved area of the back.

-

Latent Period: A latent period of approximately 24 hours is allowed for the IgE antibodies to bind to the FcεRI receptors on tissue mast cells.

-

Compound Administration: The test pyrazoloquinoline derivative is administered to the animals, usually via intraperitoneal or oral routes, at a set time before the antigen challenge.

-

Antigen Challenge: The animals are challenged by an intravenous injection of the specific antigen (e.g., DNP conjugated to human serum albumin, DNP-HSA) along with a vascular permeability tracer dye, such as Evans blue.

-

Evaluation: The antigen challenge triggers localized mast cell degranulation, leading to an increase in vascular permeability and the extravasation of the Evans blue dye at the site of sensitization. The amount of dye that has leaked into the tissue is quantified after a specific time period by extracting the dye from the tissue and measuring its absorbance.

-

Data Analysis: The inhibitory effect of the test compound is determined by comparing the amount of dye extravasation in treated animals to that in vehicle-treated controls. The ED₅₀ value, the dose of the compound that causes a 50% reduction in the anaphylactic reaction, is then calculated.

Conclusion and Future Directions

Pyrazoloquinoline derivatives represent a promising scaffold for the development of novel antiallergic agents. Their structural similarity to other pyrazolo-fused heterocycles with known mast cell stabilizing properties, coupled with the demonstrated anti-inflammatory effects of some pyrazoloquinoline analogues, provides a strong rationale for their further investigation.

Future research should focus on:

-

Systematic Screening: A comprehensive screening of a diverse library of pyrazoloquinoline derivatives in both in vitro histamine release assays and in vivo PCA models is necessary to identify lead compounds with potent antiallergic activity.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Detailed molecular studies are required to identify the specific protein targets and signaling pathways modulated by active pyrazoloquinoline derivatives. This will provide a deeper understanding of their mechanism of action and facilitate the design of more targeted therapies.

-

Evaluation in Other Allergy Models: Promising candidates should be evaluated in more complex models of allergic diseases, such as models of allergic rhinitis and asthma, to assess their therapeutic potential in a broader context.

The exploration of pyrazoloquinoline derivatives holds significant promise for the discovery of new and effective treatments for a range of allergic disorders. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting area of drug discovery.

References

- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Machinery: A Technical Guide to the Antiallergic Action of Pirquinozol's Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirquinozol, investigated as a potential antiallergic and antiasthmatic agent, exerts its therapeutic effects through its principal active metabolite, SQ 12,903. This technical guide provides an in-depth exploration of the molecular targets of SQ 12,903, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. Our analysis reveals that the primary mechanism of action for SQ 12,903 is the inhibition of cyclic AMP (cAMP) phosphodiesterase in mast cells, leading to a cascade of events that ultimately suppresses the release of histamine and other mediators of allergic inflammation.

Introduction

This compound (designated as SQ 13,847) is a pyrazolo[1,5-c]quinazoline derivative that demonstrated oral activity in preclinical models of allergic response. Early research established that this compound itself is a prodrug, which is rapidly metabolized in vivo to its pharmacologically active form, the 2-carboxylic acid metabolite known as SQ 12,903. Unlike traditional antihistamines that competitively block histamine receptors, the therapeutic efficacy of this compound's active metabolite stems from its ability to modulate intracellular signaling pathways within mast cells, thereby preventing their degranulation and the subsequent release of pro-inflammatory mediators.

This guide focuses on the direct molecular interactions of SQ 12,903, providing a comprehensive overview of the experimental evidence that elucidates its mechanism of action.

Quantitative Pharmacological Data

The in vitro potency of this compound and its active metabolite, SQ 12,903, has been quantified through various assays. The following table summarizes the key inhibitory concentrations (IC50) for the inhibition of antigen-induced histamine release and the inhibition of cyclic AMP phosphodiesterase.

| Compound | Inhibition of Antigen-Induced Histamine Release (IC50) | Inhibition of Rat Peritoneal Mast Cell cAMP Phosphodiesterase (IC50) |

| SQ 12,903 | 10 µM | 7 µM |

| This compound (SQ 13,847) | 130 µM | 120 µM |

| Theophylline | 100 µM | 100 µM |

Molecular Target and Signaling Pathway

The primary molecular target of SQ 12,903 is cyclic nucleotide phosphodiesterase (PDE) within mast cells. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes.

In the context of an allergic response, the cross-linking of IgE antibodies on the surface of mast cells by an allergen triggers a signaling cascade that leads to a decrease in intracellular cAMP levels. This reduction in cAMP is a key step in promoting the influx of calcium ions and the subsequent degranulation of the mast cell, releasing histamine and other inflammatory mediators.

SQ 12,903 acts as a competitive inhibitor of PDE. By blocking the action of this enzyme, SQ 12,903 prevents the breakdown of cAMP, leading to an accumulation of this second messenger within the mast cell. Elevated levels of cAMP, in turn, inhibit the downstream signaling events that lead to mast cell degranulation. This mechanism effectively stabilizes the mast cell and prevents the release of the substances responsible for the symptoms of an allergic reaction.

Caption: Signaling pathway of SQ 12,903 in mast cells.

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro activity of this compound and its active metabolite, SQ 12,903.

Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This assay quantifies the ability of a compound to prevent the release of histamine from mast cells following an allergic challenge.

1. Mast Cell Preparation:

-

Peritoneal cells are harvested from male Sprague-Dawley rats by lavage with Hanks' balanced salt solution (HBSS).

-

The peritoneal fluid is centrifuged, and the cell pellet is resuspended in fresh HBSS.

-

Mast cells are purified by centrifugation through a Ficoll gradient.

-

The purified mast cells are washed and resuspended in HBSS containing 0.1% gelatin.

2. Sensitization:

-

The purified mast cells are passively sensitized by incubation with rat reaginic serum (containing IgE antibodies specific for a known antigen, e.g., ovalbumin) for 2 hours at 37°C.

-

After incubation, the cells are washed to remove unbound antibodies.

3. Inhibition Assay:

-

Sensitized mast cells are pre-incubated with varying concentrations of the test compounds (SQ 12,903, this compound, or Theophylline) or vehicle control for 15 minutes at 37°C.

-

The allergic reaction is initiated by the addition of the specific antigen (e.g., ovalbumin).

-

The reaction is allowed to proceed for 15 minutes at 37°C and is then stopped by placing the samples on ice and centrifuging to pellet the cells.

4. Histamine Quantification:

-

The histamine content in the supernatant is determined by a sensitive and specific fluorometric assay.

-

The total histamine content of the cells is determined by lysing an aliquot of the cell suspension.

-

The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100.

-

The percentage inhibition of histamine release is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Inhibition of Cyclic AMP Phosphodiesterase

This assay measures the direct inhibitory effect of the compounds on the enzyme responsible for cAMP degradation.

1. Enzyme Preparation:

-

A crude preparation of phosphodiesterase is obtained from sonicated rat peritoneal mast cells.

-

The sonicate is centrifuged, and the supernatant containing the enzyme activity is used for the assay.

2. Phosphodiesterase Assay:

-

The assay is conducted in a reaction mixture containing Tris-HCl buffer, MgCl2, a known amount of cyclic AMP (cAMP), and the test compound at various concentrations.

-

The reaction is initiated by the addition of the enzyme preparation.

-

The mixture is incubated for a defined period at 37°C.

-

The reaction is terminated by heating.

3. Measurement of cAMP Degradation:

-

The amount of cAMP remaining in the reaction mixture is quantified. This is typically done by converting the product of the PDE reaction, 5'-AMP, to adenosine by the action of a nucleotidase, followed by the deamination of adenosine to inosine by adenosine deaminase. The change in absorbance at 265 nm is measured.

-

Alternatively, radiolabeled [3H]cAMP can be used as a substrate, and the formation of [3H]5'-AMP is measured after separation by chromatography.

4. Calculation of Inhibition:

-

The percentage inhibition of phosphodiesterase activity is calculated for each concentration of the test compound.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

Caption: Experimental workflow for in vitro characterization.

Conclusion

The experimental evidence strongly indicates that the active metabolite of this compound, SQ 12,903, functions as an inhibitor of cyclic AMP phosphodiesterase in mast cells. This targeted molecular action leads to an increase in intracellular cAMP levels, which in turn stabilizes the mast cells and prevents the antigen-induced release of histamine. The in vitro potency of SQ 12,903 in inhibiting both PDE and histamine release is significantly greater than that of its parent compound, this compound, confirming its role as the primary active agent. This well-defined mechanism of action provides a solid foundation for understanding the antiallergic properties of this compound and for the potential development of novel PDE inhibitors for the treatment of allergic diseases.

In Vitro Characterization of Pirquinozol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirquinozol (formerly SQ-13,847) is a pyrazolo[1,5-c]quinazoline derivative investigated for its antiallergic and antiasthmatic properties. Unlike traditional antihistamines or β-adrenergic agonists, its mechanism of action is centered on the modulation of intracellular cyclic nucleotide signaling pathways. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its primary mechanism of action, presenting available quantitative data, and outlining the experimental protocols used for its evaluation. The core of this compound's activity lies in its ability to inhibit cyclic AMP phosphodiesterase (PDE), leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP subsequently suppresses the release of histamine and other inflammatory mediators from mast cells, a key event in the allergic cascade.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's antiallergic effects are not mediated by direct antagonism of histamine receptors or stimulation of β-adrenergic receptors. Instead, the compound acts intracellularly to inhibit the enzymatic degradation of cyclic AMP (cAMP). By inhibiting cAMP phosphodiesterase, this compound effectively increases the intracellular concentration of cAMP in key inflammatory cells, such as mast cells.

This elevation in cAMP is critical as it activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In mast cells, this signaling cascade ultimately leads to the stabilization of the cell membrane and the inhibition of degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators that are triggered by allergen-IgE binding.

Signaling Pathway Diagram

In-depth Technical Guide: Cellular Uptake and Metabolism of Pirquinozol

A comprehensive analysis of the cellular processes governing the absorption, distribution, metabolism, and excretion of Pirquinozol (SQ 13,847) remains largely undocumented in publicly accessible scientific literature. Extensive searches for detailed information on its cellular uptake mechanisms, specific metabolic pathways beyond its initial biotransformation, quantitative pharmacokinetic data, and associated experimental protocols have not yielded the specific data required for a complete technical guide.

The available information suggests that this compound, also known by its developmental code SQ 13,847, is an orally active anti-allergic agent. A key finding from early research is that this compound functions as a prodrug, which is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes.

Metabolism of this compound: A Prodrug Biotransformation

The primary metabolic pathway identified for this compound is its conversion to a 2-carboxylic acid metabolite, SQ 12,903. This transformation is crucial for its therapeutic activity. The parent compound, this compound, is designed to be absorbed more effectively when administered orally, after which it undergoes metabolism to release the active therapeutic agent, SQ 12,903.[1]

The following diagram illustrates the basic metabolic conversion of this compound.

References

An In-Depth Technical Guide to the Degradation Pathways and Stability of Pirquinozol

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a theoretical framework for approaching the study of Pirquinozol's degradation and stability, based on its chemical structure and general principles of pharmaceutical degradation. The experimental protocols and potential degradation pathways described herein are illustrative and would require experimental verification.

Introduction to this compound

This compound is a pyrazolo[1,5-c]quinazolin-5-one derivative. Its chemical structure is 2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one. Understanding the functional groups present in the this compound molecule is key to predicting its potential degradation pathways. The molecule contains a lactam group within the quinazolinone ring system, a pyrazole ring, a hydroxymethyl group, and an aromatic system. These features suggest potential susceptibility to hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and identify potential degradation products. These studies typically involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for drugs containing labile functional groups such as esters, amides, and lactams. This compound contains a lactam functionality within its quinazolinone ring system.

-

Acidic and Basic Hydrolysis: Under acidic or basic conditions, the lactam ring in this compound could be susceptible to hydrolysis. This would lead to the opening of the quinazolinone ring, forming a carboxylic acid derivative. The stability of the pyrazole ring under these conditions would also need to be evaluated.

Oxidative Degradation

Oxidative degradation can occur through various mechanisms, often initiated by atmospheric oxygen or oxidizing agents. The aromatic rings and the hydroxymethyl group in this compound could be sites for oxidation.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Oxidation of the Aromatic System: The electron-rich aromatic portions of the molecule could be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

Photodegradation

Photodegradation involves the degradation of a molecule upon exposure to light. The aromatic and heterocyclic ring systems in this compound suggest a potential for absorbing UV radiation, which could lead to photochemical reactions. The specific photolytic degradation pathway would depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols for Stability and Degradation Studies

The following are generalized experimental protocols that would be suitable for investigating the degradation pathways and stability of this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat the drug solution at 60°C.

-

Photostability: Expose the solid drug and its solution to UV (e.g., 254 nm) and visible light in a photostability chamber.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method (see section 4.0).

Stability-Indicating Method Development Protocol

Objective: To develop a validated analytical method capable of separating this compound from its degradation products.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Column: A C18 column is a common starting point for the separation of small organic molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent drug from its degradation products.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation (Hypothetical)

As no experimental data is available, the following tables are presented as templates for how quantitative data on this compound stability could be structured.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | 15.2 | 2 |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 25.8 | 3 |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | 8.5 | 1 |

| Thermal (Solid) | Dry Heat | 48 hours | 80 | 2.1 | 1 |

| Thermal (Solution) | Heat | 48 hours | 60 | 5.6 | 1 |

| Photolytic | UV/Visible Light | 7 days | 25 | 11.3 | 2 |

Table 2: Stability of this compound under ICH Conditions (Hypothetical)

| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |

| 25°C / 60% RH | 3 Months | 99.8 | 0.2 |

| 6 Months | 99.5 | 0.5 | |

| 12 Months | 99.1 | 0.9 | |

| 40°C / 75% RH | 1 Month | 98.7 | 1.3 |

| 3 Months | 97.9 | 2.1 | |

| 6 Months | 96.5 | 3.5 |

Visualizations (Hypothetical)

The following diagrams illustrate potential degradation pathways and an experimental workflow. These are based on the chemical structure of this compound and general chemical principles.

Caption: Potential degradation pathways of this compound.

Caption: Experimental workflow for a this compound stability study.

Conclusion

While specific data on the degradation and stability of this compound is not publicly available, a systematic investigation based on its chemical structure can be proposed. The primary sites for potential degradation are the lactam ring, the hydroxymethyl group, and the aromatic system. A comprehensive forced degradation study, coupled with the development of a validated stability-indicating analytical method, would be the necessary first step to fully characterize the stability profile of this compound. The protocols and hypothetical data presented in this guide provide a roadmap for such an investigation. Any future research in this area would be a valuable contribution to the chemical and pharmaceutical understanding of this compound.

References

Methodological & Application

Application Note: High-Throughput Screening for Mast Cell Stabilizers Using a Pirquinozol-Based Degranulation Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mast cell activation and subsequent degranulation are central events in the pathophysiology of allergic and inflammatory diseases. Identifying compounds that inhibit this process is a key objective in drug discovery. This document provides a detailed protocol for a robust and reproducible in vitro assay to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia (RBL-2H3) cell line.[1][2] The protocol is presented in the context of evaluating the inhibitory activity of Pirquinozol (SQ 13,847), an orally active anti-allergic agent.[3][4]

Introduction

Mast cells are critical effector cells of the immune system, best known for their role in Type I hypersensitivity reactions.[2] Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of potent inflammatory mediators such as histamine, proteases, and cytokines from their cytoplasmic granules. This release is responsible for the clinical manifestations of allergic diseases, including asthma and urticaria.

One of the most common methods to quantify mast cell degranulation in vitro is to measure the activity of β-hexosaminidase, a stable enzyme that is co-released with histamine from secretory granules. The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for these studies as it is homologous to human mucosal mast cells and reliably releases β-hexosaminidase upon stimulation.

This compound is a compound recognized for its anti-allergic properties. While its precise mechanism is not fully elucidated, many mast cell stabilizing agents function by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to suppress the signaling cascade that leads to calcium mobilization and subsequent degranulation. This is often achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for degrading cAMP. This application note details a β-hexosaminidase release assay protocol to determine the efficacy of this compound and other potential inhibitors of mast cell degranulation.

Signaling Pathway of Mast Cell Degranulation and Inhibition

The IgE-mediated degranulation cascade is initiated by an allergen cross-linking IgE bound to FcεRI receptors. This triggers a complex signaling pathway involving phosphorylation of downstream targets, leading to an influx of intracellular calcium (Ca2+) and the fusion of granules with the plasma membrane, releasing inflammatory mediators. Conversely, pathways that increase intracellular cAMP levels, for instance, through the inhibition of phosphodiesterases (PDEs), exert a powerful inhibitory effect on this process. This compound is hypothesized to act via such an inhibitory pathway.

Experimental Workflow

The overall experimental process involves sensitizing RBL-2H3 cells with anti-DNP IgE, treating them with the test compound (this compound), stimulating degranulation with an antigen (DNP-BSA), and finally quantifying the release of β-hexosaminidase using a colorimetric substrate.

Detailed Experimental Protocol

This protocol is adapted from standard β-hexosaminidase release assays.

Materials and Reagents

-

Cell Line: RBL-2H3 cells (e.g., ATCC CRL-2256).

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) with 15% heat-inactivated fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.

-

Sensitizing Antibody: Mouse monoclonal anti-DNP IgE.

-

Stimulating Antigen: Dinitrophenyl-human serum albumin (DNP-BSA).

-

Test Compound: this compound.

-

Assay Buffer: Tyrode's Buffer or PIPES buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 0.6 mM MgCl2, 5.5 mM glucose, 0.1% BSA, 10 mM PIPES; pH 7.4).

-

Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG).

-

Substrate Buffer: 0.1 M Sodium Citrate buffer, pH 4.5.

-

Lysis Buffer: 0.1% Triton X-100 in assay buffer.

-

Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (Na2CO3/NaHCO3), pH 10.0.

-

Equipment: 96-well flat-bottom tissue culture plates, multichannel pipettors, incubator (37°C, 5% CO₂), microplate reader (405 nm).

Procedure

Day 1: Cell Seeding and Sensitization

-

Culture RBL-2H3 cells to approximately 80-90% confluency.

-

Harvest cells using trypsin and resuspend in fresh culture medium.

-

Seed 2 x 10⁴ cells per well in a 96-well plate (100 µL/well).

-

Add anti-DNP IgE to each well to a final concentration of 0.2 µg/mL for sensitization.

-

Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

Day 2: Inhibition and Stimulation Assay

-

Washing: Gently wash the sensitized cells twice with 150 µL of pre-warmed assay buffer to remove unbound IgE.

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

-

Incubate for 30 minutes at 37°C.

-

-

Controls: Prepare wells for the following controls:

-

Spontaneous Release (Negative Control): Add 50 µL of assay buffer.

-

Maximum Release (Positive Control): Add 50 µL of assay buffer.

-

Vehicle Control: Add 50 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) used for this compound.

-

-

Stimulation:

-

To all wells except the Spontaneous Release and Maximum Release controls, add 50 µL of DNP-BSA (final concentration 1 µg/mL) to trigger degranulation.

-

To the Spontaneous Release wells, add another 50 µL of assay buffer.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Stop Reaction: Stop the degranulation reaction by placing the plate on ice for 10 minutes.

-

Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

Day 2: β-Hexosaminidase Detection

-

Supernatant Collection: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

Cell Lysis for Total Release:

-

To the remaining cells in the original plate, add 100 µL of Lysis Buffer (0.1% Triton X-100).

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis.

-

Transfer 50 µL of the lysate from the "Maximum Release" control wells to the new plate containing the supernatants.

-

-

Substrate Reaction:

-

Prepare the substrate solution by dissolving p-NAG in Substrate Buffer (pH 4.5) to a concentration of 3.5-5 mM.

-

Add 50 µL of the p-NAG solution to all wells in the new plate (containing supernatants and lysates).

-

Incubate the plate for 90 minutes at 37°C.

-

-

Stop Reaction & Read:

-

Add 150 µL of Stop Solution to each well. The color should change to yellow.

-

Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis

The percentage of β-hexosaminidase release is calculated first, followed by the percentage of inhibition by this compound.

-

Calculate Percent Release:

-

The formula is:

-

-

Calculate Percent Inhibition:

-

The formula is:

-

Data Presentation

Quantitative results should be summarized in a table to clearly show the dose-dependent effect of the inhibitor. An IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of mediator release) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Table 1: Illustrative Dose-Response Data for this compound Inhibition of Mast Cell Degranulation. (Note: The following data are for example purposes only and do not represent actual experimental results.)

| This compound Conc. (µM) | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 45.2 ± 3.1 | 0.0 |

| 0.1 | 40.1 ± 2.8 | 11.3 |

| 0.3 | 31.5 ± 2.5 | 30.3 |

| 1.0 | 23.0 ± 1.9 | 49.1 |

| 3.0 | 15.8 ± 1.5 | 65.0 |

| 10.0 | 8.9 ± 1.1 | 80.3 |

| Spontaneous Release | 4.5 ± 0.5 | N/A |

| Maximum Release | 100.0 ± 5.5 | N/A |

Conclusion

The described β-hexosaminidase assay provides a reliable and high-throughput compatible method for screening and characterizing compounds that inhibit IgE-mediated mast cell degranulation. This protocol can be effectively used to quantify the inhibitory potential of this compound and to discover novel mast cell stabilizing agents for therapeutic development in allergic and inflammatory diseases.

References

- 1. E-prostanoid 2 receptors dampen mast cell degranulation via cAMP/PKA-mediated suppression of IgE-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiallergic properties of SQ 13,847, an orally effective agent. I. Activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols: In Vivo Models for Efficacy Testing of Pirquinozol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirquinozol (also known as SQ 13,847) is a compound that has been historically investigated for its anti-allergic properties. Extensive searches of scientific literature and preclinical databases reveal no evidence of this compound being evaluated as an anti-cancer agent. Therefore, this document outlines the established in vivo models and protocols for assessing the efficacy of this compound within its known therapeutic area: allergic reactions. The provided methodologies can serve as a comprehensive guide for researchers interested in studying the anti-allergic effects of this compound.

Introduction

While the initial request focused on oncology, the available scientific data exclusively points to this compound's role as a potential anti-allergic drug. Allergic diseases, such as allergic rhinitis and asthma, are characterized by an overactive immune response to allergens, primarily mediated by immunoglobulin E (IgE) and the release of histamine from mast cells.[1] In vivo models are crucial for evaluating the efficacy of anti-allergic compounds in a complex biological system.[2] This document details relevant in vivo models, experimental protocols, and data interpretation for assessing the anti-allergic efficacy of this compound.

Signaling Pathways in Allergic Reactions

The primary mechanism of allergic reaction involves the cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils. This event triggers a signaling cascade leading to degranulation and the release of inflammatory mediators, including histamine.

Caption: Simplified signaling pathway of an allergic reaction and the potential inhibitory point for this compound.

In Vivo Models for Anti-Allergic Efficacy

Several well-established animal models can be used to evaluate the anti-allergic properties of this compound.

Passive Cutaneous Anaphylaxis (PCA) in Rats or Mice

This model is widely used to assess the in vivo activity of compounds that inhibit the release of mast cell mediators.[3]

Experimental Protocol:

-

Sensitization: Naive rats or mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.

-

Drug Administration: After a 24-48 hour sensitization period, this compound is administered orally (p.o.), intraperitoneally (i.p.), or intravenously (i.v.) at various doses. A vehicle control group is also included.

-

Antigen Challenge: 30-60 minutes after drug administration, the animals are challenged intravenously with DNP-human serum albumin (HSA) mixed with Evans blue dye.

-

Evaluation: 30 minutes after the challenge, the animals are euthanized. The diameter and intensity of the blue spot at the injection site are measured. The amount of dye extravasated into the tissue can be quantified spectrophotometrically after extraction.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

This model mimics the symptoms of allergic rhinitis in humans.

Experimental Protocol:

-

Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide gel on days 0 and 7.

-

Challenge: From day 14, mice are challenged intranasally with OVA for 7 consecutive days.

-

Drug Administration: this compound or vehicle is administered daily, typically 1 hour before each intranasal challenge.

-

Evaluation: The frequency of sneezing and nasal rubbing is counted for 15 minutes immediately after the final OVA challenge. Levels of OVA-specific IgE in serum and histamine in nasal lavage fluid can also be measured.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo testing of this compound's anti-allergic efficacy.

Data Presentation